molecular formula C25H26ClN3O4 B12727639 N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate CAS No. 86518-48-1

N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate

Cat. No.: B12727639
CAS No.: 86518-48-1
M. Wt: 467.9 g/mol
InChI Key: TUJJTBDZNYTIIN-UHFFFAOYSA-N
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Description

N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate is a complex organic compound that combines the structural features of piperidine, quinoline, and anthranilic acid derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include various substituted quinoline and piperidine derivatives, which can exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-Ethyl-4-piperidyl N-(7-chloro-4-quinolyl)anthraniloyloxyacetate involves its interaction with specific molecular targets:

Properties

CAS No.

86518-48-1

Molecular Formula

C25H26ClN3O4

Molecular Weight

467.9 g/mol

IUPAC Name

[2-(1-ethylpiperidin-4-yl)oxy-2-oxoethyl] 2-[(7-chloroquinolin-4-yl)amino]benzoate

InChI

InChI=1S/C25H26ClN3O4/c1-2-29-13-10-18(11-14-29)33-24(30)16-32-25(31)20-5-3-4-6-21(20)28-22-9-12-27-23-15-17(26)7-8-19(22)23/h3-9,12,15,18H,2,10-11,13-14,16H2,1H3,(H,27,28)

InChI Key

TUJJTBDZNYTIIN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCC(CC1)OC(=O)COC(=O)C2=CC=CC=C2NC3=C4C=CC(=CC4=NC=C3)Cl

Origin of Product

United States

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